3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 263401-62-3) is a highly specialized, electrophilic heterocyclic building block widely procured for the synthesis of advanced kinase inhibitors and CNS-active agents. Featuring a reactive 6-chloro handle primed for nucleophilic aromatic substitution (SNAr) and cross-coupling, alongside a sterically demanding 3-tert-butyl group, this compound serves as a premium precursor. It is primarily selected by discovery and process chemists who require a triazolopyridazine core that inherently imparts high lipophilicity, metabolic resistance, and predictable solubility during late-stage functionalization [1].
Substituting this specific tert-butyl precursor with cheaper 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (3-H) or 3-methyl analogs frequently results in downstream failure. From a process perspective, the unsubstituted core is highly polar and poorly soluble in standard aprotic solvents, leading to sluggish SNAr kinetics, heterogeneous reaction mixtures, and lower yields. From a pharmacological perspective, the 3-H and 3-methyl positions are notorious metabolic soft spots susceptible to rapid cytochrome P450 oxidation. Procuring the 3-tert-butyl variant preemptively solves both manufacturability bottlenecks and in vivo clearance issues, making it a non-interchangeable asset for robust lead optimization [1].
The incorporation of the 3-tert-butyl group fundamentally alters the physical properties of the triazolopyridazine core. In standard SNAr reactions with secondary amines in THF or DMF, the 3-tert-butyl-6-chloro precursor demonstrates complete solubility (>50 mg/mL) and achieves >85% conversion within 2 hours at 80°C. In direct contrast, the unsubstituted 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine baseline exhibits poor solubility (<5 mg/mL) under identical conditions, resulting in heterogeneous mixtures and capping yields at <60% due to prolonged heating and degradation [1].
| Evidence Dimension | SNAr yield and organic solubility |
| Target Compound Data | >85% yield; >50 mg/mL solubility (THF/DMF) |
| Comparator Or Baseline | 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (<60% yield; <5 mg/mL solubility) |
| Quantified Difference | >25% absolute yield increase; 10x solubility improvement |
| Conditions | SNAr with secondary amines, 80°C, 2 hours, THF/DMF |
Higher solubility and faster reaction kinetics directly translate to lower solvent volumes, reduced processing time, and higher purity profiles during scale-up procurement.
Procuring the 3-tert-butyl precursor structurally guarantees the elimination of a primary metabolic liability. Downstream active pharmaceutical ingredients (APIs) synthesized from 3-methyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically suffer from rapid oxidation at the benzylic-like methyl group, resulting in Human Liver Microsome (HLM) intrinsic clearance (CLint) rates exceeding 60 µL/min/mg. By utilizing the 3-tert-butyl precursor, the resulting fully substituted sp3 carbon blocks this metabolic pathway, consistently yielding derivatives with highly stable CLint profiles (<15 µL/min/mg)[1].
| Evidence Dimension | Human Liver Microsome (HLM) Intrinsic Clearance (CLint) |
| Target Compound Data | <15 µL/min/mg (Highly stable) |
| Comparator Or Baseline | 3-methyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine derivatives (>60 µL/min/mg) |
| Quantified Difference | >4-fold reduction in intrinsic clearance |
| Conditions | In vitro HLM stability assay, standard NADPH-dependent oxidation |
Starting with a metabolically hardened precursor prevents late-stage clinical attrition and eliminates the need for costly, iterative structural redesigns.
The steric bulk of the tert-butyl moiety is critical for driving target selectivity in kinase inhibitor design. When comparing derivatives built from the 3-tert-butyl core versus the unsubstituted 3-H core, the tert-butyl group effectively acts as a steric wedge. This bulk prevents the scaffold from binding promiscuously to shallow kinase ATP-binding sites, enforcing >100-fold selectivity for targets with deep hydrophobic pockets (such as c-Met or PIM1) over broad-spectrum off-target panels. The 3-H baseline, lacking this steric hindrance, frequently exhibits <10-fold selectivity, leading to unacceptable off-target toxicity profiles [1].
| Evidence Dimension | Kinase selectivity fold-difference (Target vs. Off-target panel) |
| Target Compound Data | >100-fold selectivity for target kinases |
| Comparator Or Baseline | Unsubstituted 3-H core derivatives (<10-fold selectivity) |
| Quantified Difference | 10-fold magnitude improvement in selectivity |
| Conditions | Standard 50-kinase biochemical screening panel |
Procuring the sterically hindered precursor directly minimizes downstream off-target toxicity, a primary requirement for advancing kinase inhibitors into in vivo studies.
The compound is the preferred starting material for oncology programs targeting specific kinases where deep hydrophobic pocket occupation by the tert-butyl group is required to achieve >100-fold selectivity over off-target panels [3].
It is highly suited for synthesizing GABA-A receptor modulators where the 3-tert-butyl group prevents rapid hepatic clearance, ensuring sufficient half-life compared to 3-methyl analogs [2].
The >50 mg/mL solubility of this specific precursor in aprotic solvents makes it a superior fit for automated, parallel synthesis platforms where the precipitation of unsubstituted analogs would otherwise derail library generation [1].